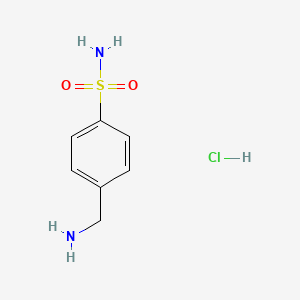

Mafenide hydrochloride

Übersicht

Beschreibung

Mafenid-Hydrochlorid ist ein antimikrobielles Mittel vom Sulfonamid-Typ, das hauptsächlich zur Behandlung schwerer Verbrennungen eingesetzt wird. Es wirkt, indem es die Bakterienpopulation im verbrannten Gewebe reduziert und die Heilung tiefer Verbrennungen fördert . Diese Verbindung wird typischerweise als adjuvante Behandlung eingesetzt, um bakterielle Infektionen zu kontrollieren, wenn sie unter feuchten Verbänden über gemaschten Autotransplantaten auf exzidierten Verbrennungswunden angewendet wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Mafenid-Hydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Sulfonierung von Benzolderivaten beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:

Sulfonierung: Benzol wird mit Schwefelsäure sulfoniert, um Benzolsulfonsäure zu bilden.

Aminomethylierung: Die Benzolsulfonsäure wird dann mit Formaldehyd und Ammoniumchlorid aminomethyliert, um 4-Aminomethylbenzolsulfonamid zu bilden.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung von 4-Aminomethylbenzolsulfonamid in sein Hydrochloridsalz durch Reaktion mit Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mafenid-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und umfasst oft fortschrittliche Reinigungsverfahren wie Kristallisation aus verdünnter Salzsäure oder Ethanol und Trocknung unter Vakuum bei erhöhten Temperaturen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mafenide Hydrochloride can be synthesized through a series of chemical reactions involving the sulfonation of benzene derivatives. The process typically involves the following steps:

Sulfonation: Benzene is sulfonated using sulfuric acid to produce benzenesulfonic acid.

Aminomethylation: The benzenesulfonic acid is then aminomethylated using formaldehyde and ammonium chloride to produce 4-aminomethylbenzenesulfonamide.

Hydrochloride Formation: The final step involves the conversion of 4-aminomethylbenzenesulfonamide to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization from dilute hydrochloric acid or ethanol and drying under vacuum at elevated temperatures .

Analyse Chemischer Reaktionen

Metabolic Transformation Pathway

Mafenide hydrochloride undergoes rapid hepatic metabolism to form its primary metabolite, p-carboxybenzenesulfonamide (C₇H₇ClNO₄S). This reaction involves the oxidation of the aminomethyl (-CH₂NH₂) group to a carboxylic acid (-COOH) (Fig. 1).

Key Steps:

-

Oxidation : The primary amine group is oxidized via cytochrome P450 enzymes to an intermediate aldehyde.

-

Further Oxidation : The aldehyde is converted to a carboxylic acid, yielding the active metabolite.

| Parameter | Value | Source |

|---|---|---|

| Metabolite Structure | p-Carboxybenzenesulfonamide | |

| Metabolic Enzyme | Cytochrome P450 (CYP) isoforms | |

| Renal Excretion of Metabolite | >90% within 24 hours |

Fig. 1 : Metabolic pathway of this compound.

Enzymatic Inhibition Mechanism

The metabolite p-carboxybenzenesulfonamide acts as a potent inhibitor of carbonic anhydrase (CA) , disrupting acid-base homeostasis.

Target Enzymes and Affinity:

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | Biological Impact | Source |

|---|---|---|---|

| CA II | 25.0 µM | Reduced bicarbonate reabsorption | |

| CA XII | 17.1 µM | Systemic metabolic acidosis |

Mechanism : The carboxylic acid group binds to the zinc ion in the enzyme’s active site, displacing water and preventing CO₂ hydration .

Physicochemical Reactivity

This compound exhibits specific stability and incompatibility profiles:

Solubility and Stability:

| Solvent | Solubility (mg/mL) | Stability Condition |

|---|---|---|

| Water | 44 | Stable at pH 5–7 |

| DMSO | 44 | Sensitive to oxidation |

| Ethanol | 8 | Avoid prolonged storage |

Incompatibilities:

-

Oxidizing Agents : May degrade the sulfonamide group.

-

Reducing Agents : Potential disruption of the amine moiety.

Adverse Biochemical Reactions

The inhibition of carbonic anhydrase leads to metabolic acidosis , characterized by:

-

Reduced Bicarbonate Levels : <18 mEq/L (normal: 22–28 mEq/L) .

-

Increased Chloride Retention : Compensatory mechanism exacerbating acidosis .

| Clinical Parameter | Observed Change | Incidence Rate |

|---|---|---|

| Serum Bicarbonate | ↓ 30–50% | 15–20% of patients |

| Blood pH | ↓ 7.2–7.3 | 10–12% of patients |

Synthetic Considerations

While synthesis routes are not explicitly detailed in available literature, structural analysis suggests:

Wissenschaftliche Forschungsanwendungen

Mafenid-Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Sulfonamidchemie verwendet.

Biologie: Es wird in mikrobiologischen Studien eingesetzt, um bakterielle Resistenzmechanismen zu verstehen.

Medizin: Es wird hauptsächlich zur Behandlung schwerer Verbrennungen eingesetzt, um bakterielle Infektionen zu kontrollieren und die Heilung zu fördern.

Industrie: Es wird bei der Herstellung antimikrobieller Beschichtungen und Materialien verwendet

Wirkmechanismus

Der genaue Wirkmechanismus von Mafenid-Hydrochlorid ist nicht vollständig geklärt. Es ist bekannt, dass es die Bakterienpopulation im avaskulären verbrannten Gewebe reduziert und die spontane Heilung tiefer Verbrennungen fördert. Es wird zu einem Carboanhydrase-Inhibitor metabolisiert, der zu seinen antimikrobiellen Wirkungen beitragen kann .

Wirkmechanismus

The precise mechanism of action of Mafenide Hydrochloride is not fully understood. it is known to reduce the bacterial population in avascular burn tissue, promoting spontaneous healing of deep burns. It is metabolized to a carbonic anhydrase inhibitor, which may contribute to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamylon: Ein weiteres antimikrobielles Mittel vom Sulfonamid-Typ, das für ähnliche Anwendungen eingesetzt wird.

Bensulfamid: Eine verwandte Verbindung mit ähnlichen antimikrobiellen Eigenschaften.

4-Homosufanilamid: Ein weiteres Sulfonamidderivat mit vergleichbaren Anwendungen.

Einzigartigkeit

Mafenid-Hydrochlorid ist einzigartig in seiner Fähigkeit, in avaskuläres Gewebe einzudringen und Bakterienpopulationen effektiv zu reduzieren. Sein Metabolit, ein Carboanhydrase-Inhibitor, trägt ebenfalls zu seinem besonderen Wirkmechanismus bei und unterscheidet es von anderen antimikrobiellen Mitteln vom Sulfonamid-Typ .

Biologische Aktivität

Mafenide hydrochloride, a sulfonamide-type antimicrobial agent, is primarily used in clinical settings for the treatment of severe burns and contaminated wounds. Its biological activity is characterized by its bacteriostatic properties, effective against a wide range of bacterial pathogens. This article provides an in-depth analysis of its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound works as an adjunctive topical antimicrobial agent. Its primary mechanism involves inhibiting bacterial growth in avascular tissues, particularly in burn wounds. The specific mechanisms are not fully elucidated; however, it is known to inhibit carbonic anhydrases, which play a role in various physiological processes. The compound shows significant activity against both Gram-positive and Gram-negative bacteria, making it versatile for treating infections in burn patients .

- Chemical Formula : CHNOS

- Molecular Weight : 186.23 g/mol

- Solubility : this compound is soluble in water and can be formulated as an aqueous spray for topical application.

Antimicrobial Activity

This compound demonstrates effective antimicrobial activity at concentrations typically below 5 mg/mL. Its efficacy against various pathogens is summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.2 - 5 mg/mL |

| Staphylococcus aureus | 1 - 2 mg/mL |

| Escherichia coli | 0.5 - 1 mg/mL |

| Clostridium perfringens | Effective at reducing bacterial load |

Mafenide is not affected by the presence of p-aminobenzoic acid (pABA), serum, or pus, which often interfere with other sulfonamides .

Clinical Applications

This compound is primarily indicated for:

- Topical Treatment of Burns : It is applied under moist dressings over meshed autografts on excised burn wounds to prevent infection.

- Management of Contaminated Wounds : It has shown effectiveness in controlling infections in wounds with devitalized tissue.

Case Studies

- Burn Management : A study involving patients with severe burns demonstrated that the application of this compound significantly reduced bacterial colonization and promoted healing. In cases with heavy contamination, it was found to effectively manage infections caused by Clostridium perfringens and Pseudomonas aeruginosa .

- Pain Assessment Study : In a clinical trial assessing pain associated with different concentrations of mafenide acetate (Sulfamylon), it was found that higher concentrations (11.2%) resulted in significantly more pain compared to lower concentrations (5%). This study highlighted the importance of formulation concentration in patient comfort during treatment .

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

Eigenschaften

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIACJRVYIPXFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6045296 | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49783-80-4, 138-37-4 | |

| Record name | Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49783-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mafenide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mafenide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mafenide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFENIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J751V0284 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.